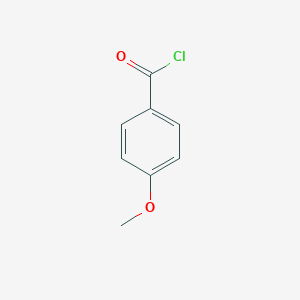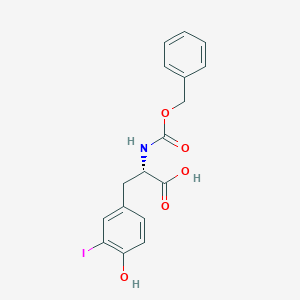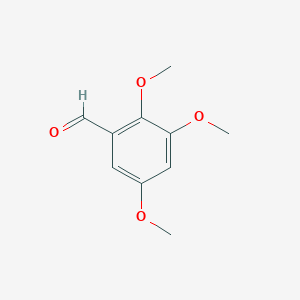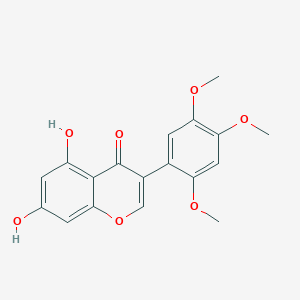
Trimethylarsine oxide
Vue d'ensemble
Description
Synthesis Analysis
Trimethylarsine oxide is synthesized through various chemical reactions, involving the oxidation of trimethylarsine. The reduction of trimethylarsine oxide to trimethylarsine by thiols, as detailed by Cullen, McBride, and Reglinski (1984), represents a critical step in understanding its synthesis mechanism. This process highlights the biological and chemical pathways through which trimethylarsine oxide can be transformed, providing insights into its reactivity and stability in different environments (Cullen, McBride, & Reglinski, 1984).
Molecular Structure Analysis
The molecular structure of trimethylarsine oxide has been a subject of study, with Jensen and Jensen (2004) employing various computational methods to examine its vibrational frequencies and structural determinants. Their research utilized quantum chemistry codes to assign normal mode frequencies to specific types of motion within the molecule, offering a comprehensive understanding of its molecular dynamics and structure (Jensen & Jensen, 2004).
Chemical Reactions and Properties
Trimethylarsine oxide's chemical reactivity, particularly its ability to undergo reduction by various agents, is crucial for understanding its behavior in biological and environmental systems. Pickett, McBride, Cullen, and Manji (1981) explored the reduction of trimethylarsine oxide by Candida humicola, highlighting the enzyme-mediated transformations that this compound can undergo. This research provides essential insights into the biochemical pathways involving trimethylarsine oxide and its role in arsenic metabolism (Pickett, McBride, Cullen, & Manji, 1981).
Physical Properties Analysis
Understanding trimethylarsine oxide's physical properties is essential for its application and handling in various scientific and industrial processes. The work by Mak (1988) on the crystal structure of trimethylamine oxide dihydrate provides valuable information on the intermolecular interactions and structural characteristics of this compound in its hydrated form. Such studies are fundamental for predicting the behavior of trimethylarsine oxide under different physical conditions and its interaction with other substances (Mak, 1988).
Chemical Properties Analysis
The electrochemical properties of trimethylarsine oxide, as investigated by Greschonig (1998), provide insights into its redox behavior and potential applications in electrochemical sensors and environmental monitoring. The study proposes a method for the determination of trimethylarsine oxide, demonstrating its feasibility for detecting this compound alongside other arsenic species. This research underscores the importance of understanding the electrochemical behavior of trimethylarsine oxide for its detection and quantification in various matrices (Greschonig, 1998).
Applications De Recherche Scientifique
Biological Reduction and Mobility : TMAO is easily reduced by biological species, enhancing arsenic mobility through the production of volatile trimethylarsine (Pickett, McBride, & Cullen, 1988).
Reduction by Thiols : It is reduced to trimethylarsine in aqueous solutions by thiols, suggesting a model for biological methylation of arsenic (Cullen, McBride, & Reglinski, 1984).
Presence in Aquatic Organisms : A mass fragmentographic method has been developed for analyzing TMAO in aquatic organisms, revealing variations in TMAO levels in fresh versus stored and frozen fish (Norin, Christakopoulos, Sandström, & Ryhage, 1985).
Toxicity and Metabolism : Studies show that trimethylarsine, which can convert to TMAO in vivo, is less toxic than other arsenic compounds (Yamauchi, Kaise, Takahashi, & Yamamura, 1990).
Complex Formation with Metal Halides : TMAO forms tetrahedral iron and nickel complexes, and cobalt also produces octahedral isomers of this class (Brodie, Douglas, & Wilkins, 1969).
Electrochemical Behavior : A differential pulse polarographic method can determine TMAO in the concentration range of 0.6 to 30 mg As/L, enabling simultaneous determinations with other arsenic compounds (Greschonig, 1998).
Role in Chronic Diseases : TMAO is a potential promoter of diseases like atherosclerosis, though its exact role remains unclear (Zeisel & Warrier, 2017).
Embryotoxicity : Trimethylarsine, TMAO, and trimethylarsine sulfide exhibit severe embryotoxicity at certain concentrations but are not classified as very toxic (Irvin & Irgolic, 1995).
Reduction by Candida humicola : Candida humicola can reduce TMAO to volatile trimethylarsine, exhibiting Michaelis-Menten type kinetics (Pickett, McBride, Cullen, & Manji, 1981).
Cardiovascular Implications : Elevated TMAO levels in blood are associated with an increased risk of cardiovascular events (Ufnal, Żądło, & Ostaszewski, 2015).
Excretion in Hamsters : TMAO is rapidly excreted in the urine of hamsters, with trimethylarsine detected in urine and partly reduced in vivo (Yamauchi, Yamato, & Yamamura, 1988).
Formation from Arsenobetaine : Marine microorganisms can biodegrade arsenobetaine in sediments to form TMAO, a toxic compound with environmental implications (Kaise, Hanaoka, & Tagawa, 1987).
Safety And Hazards
Orientations Futures
Emerging techniques like phytosuction separation (PS-S) have a promising future, but still light to be focused on these techniques . The role of microbial arsenic methylation and volatilization in the biogeochemical cycle of arsenic is reviewed and the potential risk of methylated arsenic on organisms is discussed .
Propriétés
IUPAC Name |
dimethylarsorylmethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9AsO/c1-4(2,3)5/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOWJQPAYGEFFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[As](=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9AsO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021401 | |
| Record name | Trimethylarsine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylarsine oxide | |
CAS RN |
4964-14-1 | |
| Record name | Trimethylarsine oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4964-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylarsine oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004964141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylarsine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIMETHYLARSINE OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G9V8FPD5G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





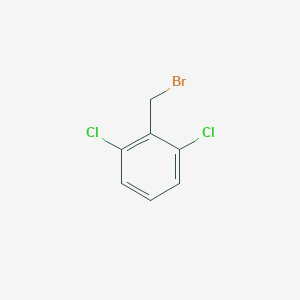
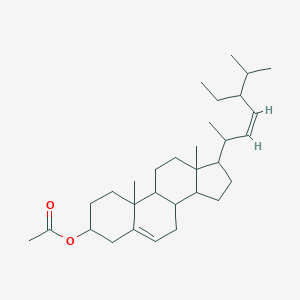
![2-Naphthalenol, 1-[2-[4-[2-(dimethylphenyl)diazenyl]dimethylphenyl]diazenyl]-](/img/structure/B32995.png)
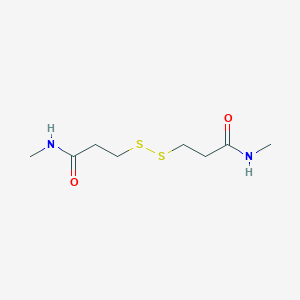
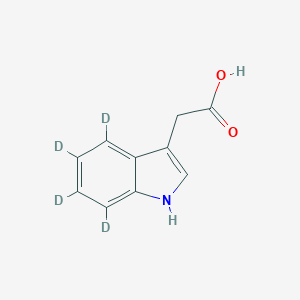
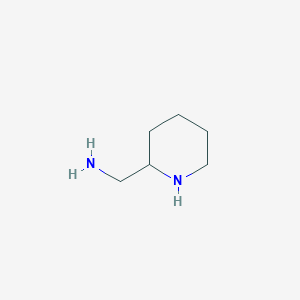
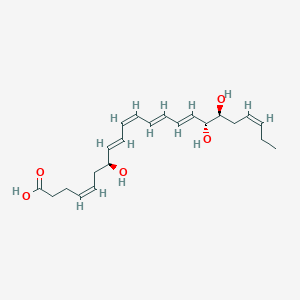
![benzyl (2S)-2-(phenylmethoxycarbonylamino)-3-[4-phenylmethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate](/img/structure/B33011.png)
